molecular formula C10H13ClO3S B13222801 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

3-(4-Methylphenoxy)propane-1-sulfonyl chloride

Cat. No.: B13222801
M. Wt: 248.73 g/mol
InChI Key: SBPDGOXKNYPOLF-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a phenoxy group substituted with a methyl group at the para position. Sulfonyl chlorides are typically reactive electrophiles used in sulfonamide formation, polymer synthesis, and as crosslinking agents.

Properties

Molecular Formula

C10H13ClO3S

Molecular Weight

248.73 g/mol

IUPAC Name

3-(4-methylphenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H13ClO3S/c1-9-3-5-10(6-4-9)14-7-2-8-15(11,12)13/h3-6H,2,7-8H2,1H3

InChI Key

SBPDGOXKNYPOLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

The synthesis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride generally involves multi-step organic transformations, combining sulfonyl chloride chemistry with ether formation. The preparation can be outlined as follows:

General Synthetic Strategy

The compound is typically synthesized by:

  • Step 1: Formation of 3-(4-methylphenoxy)propan-1-ol via nucleophilic substitution of 4-methylphenol (p-cresol) with an appropriate 3-halopropanol derivative or by Williamson ether synthesis.
  • Step 2: Conversion of the hydroxyl group in 3-(4-methylphenoxy)propan-1-ol to the sulfonyl chloride group, usually by reaction with sulfonyl chloride reagents such as chlorosulfonic acid, thionyl chloride, or oxalyl chloride.

This approach leverages the reactivity of sulfonyl chloride intermediates and the nucleophilicity of phenolic oxygens to form the ether linkage.

Specific Preparation Routes

Route B: Direct Sulfonylation of Ether Precursors
  • An alternative approach involves reacting 3-(4-methylphenoxy)propane-1-thiol or its derivatives with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group directly on the propane chain, followed by purification steps to isolate the target compound. However, this route is less common due to the potential for side reactions and lower selectivity.

Related Sulfonyl Chloride Synthesis Insights

Studies on related compounds such as 3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride reveal similar synthetic approaches involving chlorinated phenols and sulfonyl chloride reagents under controlled conditions to optimize yield and purity.

Patent Literature on Phenyl Methyl Sulfone Derivatives

Patent CN102924347A describes methods for preparing phenyl methyl sulfone derivatives, which share structural similarities with 3-(4-methylphenoxy)propane-1-sulfonyl chloride. The process involves:

  • Reduction of substituted phenylsulfonyl chlorides to sulfinic acids using sodium bicarbonate and sulfur dioxide water (S-WAT).
  • Subsequent methylation by methyl sulfate to obtain methyl sulfone derivatives with yields exceeding 85%.

Although this patent focuses on sulfones rather than sulfonyl chlorides, the synthetic principles and intermediates are relevant for understanding the sulfonyl chloride preparation and functional group transformations.

Comparative Data Table for 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

Property Data Source
Molecular Formula C10H13ClO3S
Molecular Weight 248.73 g/mol
CAS Number 1018548-82-7
Physical State Typically liquid or solid (not explicitly reported)
Synthesis Route Ether formation + sulfonyl chloride introduction
Common Reagents 4-Methylphenol, 3-halopropanol, thionyl chloride
Yield Not explicitly reported; related sulfone derivatives >85%

Research Findings and Practical Considerations

  • The synthesis requires careful control of reaction conditions, especially during the sulfonyl chloride formation step, to prevent hydrolysis and side reactions.
  • Sulfonyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.
  • Purification typically involves crystallization or distillation under reduced pressure to obtain high-purity products.
  • The presence of the 4-methyl substituent on the phenoxy ring can influence reactivity and solubility, affecting the choice of solvents and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Scientific Research Applications

3-(4-Methylphenoxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester linkages. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion). The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(4-Methylphenoxy)propane-1-sulfonyl chloride and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Aromatic Ring/Oxy Group Boiling Point/Storage Purity
3-(4-Methylphenoxy)propane-1-sulfonyl chloride* C10H13ClO3S ~248.73 (inferred) 4-Methylphenoxy Not reported Not reported
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride C10H12Cl2O3S 283.17 4-Chloro, 2-methylphenoxy Not reported; stored at room temp 98%
3-(4-Chlorophenoxy)propane-1-sulfonyl chloride C9H10Cl2O3S 269.14 4-Chlorophenoxy Not reported Not specified
3-(4-Methoxyphenoxy)propane-1-sulfonyl chloride C10H13ClO4S 264.73 4-Methoxyphenoxy Not reported 95%
3-(Tert-pentyloxy)propane-1-sulfonyl chloride C8H17ClO3S 228.73 Tert-pentyloxy (non-aromatic) Discontinued 98%
3-[(4,4-Dimethylcyclohexyl)oxy]propane-1-sulfonyl chloride C11H21ClO3S 268.80 4,4-Dimethylcyclohexyloxy Not reported Not specified

*Inferred data based on structural analogs.

Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity of the sulfonyl chloride, enhancing reactivity in nucleophilic substitutions. Electron-donating groups (e.g., methyl in the target compound, methoxy in ) may reduce reactivity but improve solubility in non-polar solvents.
  • Molecular Weight :

    • Compounds with aromatic substituents (e.g., ) have higher molecular weights compared to aliphatic analogs (e.g., ).

Commercial Availability and Pricing

Compound Name Supplier Size Price (USD) Availability
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride Moldb 1g $730 1–3 weeks lead time
3-(4-Methoxyphenoxy)propane-1-sulfonyl chloride Not specified 1g Not reported Typically in stock
3-(Tert-pentyloxy)propane-1-sulfonyl chloride CymitQuimica 1g Discontinued N/A
Key Observations:
  • Aromatic sulfonyl chlorides (e.g., ) are more commercially available than aliphatic variants.
  • Discontinued products (e.g., ) highlight supply chain variability for specialized compounds.

Biological Activity

3-(4-Methylphenoxy)propane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis, particularly in the modification of biomolecules. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride is C10H13ClO2SC_{10}H_{13}ClO_2S, with a molecular weight of approximately 232.73 g/mol. The presence of the sulfonyl chloride functional group enhances its electrophilic character, making it a valuable intermediate in various chemical reactions.

Biological Activity Overview

The biological activity of sulfonyl chlorides, including 3-(4-Methylphenoxy)propane-1-sulfonyl chloride, can be attributed to their ability to form covalent bonds with nucleophiles such as amino acids in proteins and peptides. This reactivity can lead to significant modifications in biological molecules, affecting their stability and functionality.

Key Biological Activities

  • Protein Modification : Sulfonyl chlorides are often used to modify proteins and peptides, which may alter their biological functions. This modification can enhance the pharmacological properties of therapeutic agents.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that 3-(4-Methylphenoxy)propane-1-sulfonyl chloride may exhibit similar effects.
  • Cholinesterase Inhibition : Some studies indicate that structurally related compounds can inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This activity is particularly relevant for developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of sulfonyl chlorides:

  • Protein Interaction Studies :
    • A study demonstrated that sulfonyl chlorides could effectively modify lysine residues in proteins, leading to enhanced binding affinity for target molecules. This modification is critical in drug design where increased efficacy is desired.
  • Antimicrobial Effects :
    • Research has indicated that compounds with sulfonyl groups exhibit significant antimicrobial activity against various bacterial strains. For example, a related compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antibiotic development.
  • Cholinesterase Inhibition :
    • In a comparative study, a derivative of propane-1-sulfonyl chloride exhibited notable inhibitory effects on acetylcholinesterase (AChE) with an IC50 value significantly lower than that of standard inhibitors like galanthamine. This suggests that modifications at the sulfonyl position can enhance inhibitory potency against cholinesterases.

Data Table: Biological Activity Summary

Activity Observation Reference
Protein ModificationEnhanced binding affinity
Antimicrobial ActivityEffective against E. coli and S. aureus
Cholinesterase InhibitionIC50 significantly lower than galanthamine

The mechanism by which 3-(4-Methylphenoxy)propane-1-sulfonyl chloride exerts its biological effects primarily involves its electrophilic nature. Upon exposure to nucleophilic sites on proteins or enzymes, the sulfonyl chloride can form covalent bonds, leading to functional alterations in these biomolecules. This reactivity not only facilitates protein engineering but also plays a crucial role in drug development by modifying target interactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Methylphenoxy)propane-1-sulfonyl chloride, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via sulfurization of a precursor amine followed by chlorination with HCl or SOCl₂. Optimization involves controlling reaction temperature (e.g., 0–5°C during chlorination to minimize side reactions) and using anhydrous solvents (e.g., dichloromethane) to enhance purity. Yield monitoring via TLC or HPLC is critical to identify intermediates .
  • Characterization : Confirm structure using 1^1H/13^13C NMR (key peaks: sulfonyl chloride group at ~3.5 ppm for CH₂-SO₂Cl, aromatic protons from 4-methylphenoxy group at 6.8–7.2 ppm) and FTIR (S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹) .

Q. How should researchers safely handle and store 3-(4-Methylphenoxy)propane-1-sulfonyl chloride in laboratory settings?

  • Handling : Use in a fume hood with PPE (gloves, goggles) due to its corrosive and moisture-sensitive nature. Avoid contact with water to prevent hydrolysis to sulfonic acid.
  • Storage : Store under inert gas (argon) at 2–8°C in airtight, light-resistant containers. Regularly check for decomposition via NMR or color changes (yellowing indicates degradation) .

Q. What are the common applications of this compound in organic synthesis?

  • Applications : Used as a sulfonating agent to introduce sulfonyl groups into amines, alcohols, or aromatic systems. Examples include synthesizing sulfonamide drugs or functionalizing polymers. Its 4-methylphenoxy moiety may enhance solubility in non-polar media, aiding reactions with hydrophobic substrates .

Advanced Research Questions

Q. How does the electronic effect of the 4-methylphenoxy group influence the reactivity of the sulfonyl chloride moiety?

  • Mechanistic Insight : The electron-donating methyl group on the phenoxy ring stabilizes the sulfonyl chloride via resonance, reducing electrophilicity compared to unsubstituted analogs. Reactivity can be probed using Hammett substituent constants (σ values) or computational methods (DFT calculations to compare activation energies for nucleophilic substitution) .
  • Experimental Validation : Compare reaction rates with other sulfonyl chlorides (e.g., 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride) in SN2 reactions with amines. Monitor kinetics via 19^19F NMR if fluorine tags are used .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Troubleshooting : Contradictions may arise from moisture exposure or impurities in starting materials. Implement rigorous drying protocols (e.g., molecular sieves) and validate precursor purity via GC-MS. For low yields, explore alternative catalysts (e.g., DMAP) or stepwise protection-deprotection approaches .
  • Case Study : A 2024 study reported 65% yield using SOCl₂ vs. 45% with HCl gas, attributed to faster reaction kinetics and reduced hydrolysis .

Q. How can computational modeling predict the stability and degradation pathways of this compound under varying conditions?

  • Methodology : Use Gaussian or ORCA software to model hydrolysis pathways. Calculate Gibbs free energy changes for reactions with water or nucleophiles. Molecular dynamics simulations can predict shelf-life under different storage temperatures .
  • Validation : Compare predicted degradation products (e.g., sulfonic acid) with experimental LC-MS data from accelerated stability studies (40°C/75% RH for 1 month) .

Q. What role does steric hindrance from the 4-methylphenoxy group play in regioselective reactions?

  • Analysis : The methyl group creates steric bulk, directing nucleophilic attacks to less hindered sites (e.g., para positions in aromatic systems). Competitive experiments with meta-substituted analogs can quantify selectivity ratios using 1^1H NMR integration .
  • Example : In a 2021 study, the compound showed 85% para-selectivity in sulfonylation of aniline derivatives vs. 60% for non-methylated analogs .

Methodological Resources

  • Spectral Data : Reference PubChem entries for analogous compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to cross-validate spectral interpretations .
  • Safety Protocols : Follow OSHA-compliant guidelines from SDS sheets for related sulfonyl chlorides (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride) .

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